Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate
Overview
Description
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridine ring, with an ethyl ester group attached to the carboxylate position.
Mechanism of Action
Target of Action
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate is a complex chemical compound. Similar compounds have been found to target various cellular components, including enzymes and receptors, which play crucial roles in cellular processes .
Mode of Action
It is known that triazolo-pyridine derivatives can interact with their targets, leading to changes in cellular processes . These interactions can result in the inhibition or activation of the target, which can lead to changes in cellular function .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
The compound’s molecular weight (19119 g/mol) and chemical formula (C9H9N3O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to have various effects, including anti-tumor activity and antibacterial activity .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes. Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
This compound exerts notable effects on different cell types and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival. Furthermore, this compound can affect metabolic pathways by interacting with enzymes involved in energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions result in changes in cellular function and behavior, contributing to its diverse biological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as cellular damage or organ dysfunction. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it can inhibit enzymes involved in the biosynthesis of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, this compound can modulate the activity of enzymes involved in energy production, influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, it may be transported into the nucleus, where it can interact with DNA and influence gene expression. Additionally, its distribution within tissues can affect its overall biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence energy production and apoptosis. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .
Preparation Methods
The synthesis of ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the cyclization of amidrazones with esters of fluorinated acids or activated carbonyl compounds .
Chemical Reactions Analysis
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, acids, and nucleophiles. For example, the Dimroth rearrangement is a notable reaction that involves the isomerization of heterocycles, which can be catalyzed by acids or bases and is accelerated by heat or light . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate has a wide range of scientific research applications. In medicinal chemistry, it is used as a scaffold for the development of antiviral, antimicrobial, and anticancer agents . The compound has also been studied for its potential use in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . Additionally, it is utilized in the synthesis of other heterocyclic compounds with significant biological activities.
Comparison with Similar Compounds
Ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline and 1,2,4-triazolo[1,5-a]pyridine . These compounds share a similar triazole-pyridine core structure but differ in their substituents and biological activities. For example, [1,2,4]triazolo[4,3-a]quinoxaline has demonstrated antiviral and antimicrobial activities, while 1,2,4-triazolo[1,5-a]pyridine is known for its role as an enzyme inhibitor .
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry and other scientific research fields. Its unique structure and diverse biological activities make it a valuable scaffold for the development of new therapeutic agents. Further research into its synthesis, chemical reactions, and mechanism of action will continue to expand its applications and enhance our understanding of its potential benefits.
Properties
IUPAC Name |
ethyl [1,2,4]triazolo[4,3-a]pyridine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-4-3-5-12-6-10-11-8(7)12/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITURZNCGIYBSAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001185273 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394306-53-6 | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394306-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001185273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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